molecular formula C18H19NO3 B14270942 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one CAS No. 137488-42-7

1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one

Cat. No.: B14270942
CAS No.: 137488-42-7
M. Wt: 297.3 g/mol
InChI Key: CLLUZALCHGEPLY-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and ethyl chloroformate.

    Formation of Intermediate: The reaction between 2,3-dimethylphenylamine and ethyl chloroformate in the presence of a base such as triethylamine forms an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylphenyl)-2-methoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one
  • 1-(2,3-Dimethylphenyl)-2-propoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one

Comparison: 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one is unique due to its ethoxy group, which influences its reactivity and interactions. Compared to its methoxy and propoxy analogs, the ethoxy group provides a balance between steric hindrance and electronic effects, making it suitable for specific applications in synthesis and material science.

Properties

CAS No.

137488-42-7

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2-ethoxy-2H-3,1-benzoxazin-4-one

InChI

InChI=1S/C18H19NO3/c1-4-21-18-19(15-11-7-8-12(2)13(15)3)16-10-6-5-9-14(16)17(20)22-18/h5-11,18H,4H2,1-3H3

InChI Key

CLLUZALCHGEPLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC(=C3C)C

Origin of Product

United States

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